Doxazosin methanesulfonate, (S)-

Description

Overview of Doxazosin (B1670899) as a Quinazoline (B50416) Derivative in Scientific Inquiry

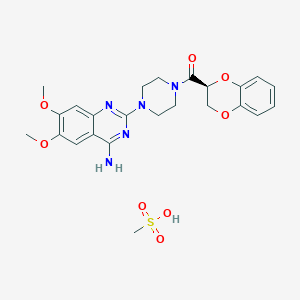

Doxazosin is a quinazoline-based compound recognized for its selective antagonist activity at α1-adrenergic receptors. medchemexpress.comnih.govresearchgate.net Its chemical structure features a 4-amino-6,7-dimethoxyquinazoline nucleus linked to a piperazine (B1678402) ring, which in turn is connected to a 2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl group. nih.govresearchgate.net This molecular architecture is fundamental to its pharmacological action.

In scientific research, doxazosin is characterized as a competitive and selective inhibitor of postsynaptic α1-adrenergic receptors. nih.govnih.gov This selective blockade leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance. nih.govpatsnap.com Furthermore, doxazosin's interaction with α1-adrenoceptors in the smooth muscle of the prostate and bladder neck underpins its application in urological studies. drugbank.comyoutube.com

The mechanism of action involves the competitive inhibition of endogenous catecholamines like norepinephrine (B1679862) at the α1-receptors. patsnap.comnih.gov By preventing the binding of these neurotransmitters, doxazosin impedes the signal transduction pathway that leads to smooth muscle contraction. patsnap.com Research has identified its activity across α1a, α1b, and α1d subtypes. drugbank.com The methanesulfonate (B1217627) salt form, doxazosin mesylate, is commonly used in research and clinical applications. researchgate.netdrugbank.com

Interactive Table 1: Chemical and Pharmacological Profile of Doxazosin

| Property | Description | References |

|---|---|---|

| Chemical Class | Quinazoline Derivative | medchemexpress.comnih.govnih.gov |

| Mechanism of Action | Selective alpha-1 adrenergic receptor antagonist | nih.govpatsnap.comdrugbank.com |

| Molecular Formula | C23H25N5O5 | nih.govdrugbank.com |

| Primary Effect | Vasodilation of arterioles and veins | nih.govpatsnap.com |

| Receptor Subtypes | Blocks α1a, α1b, and α1d | drugbank.com |

| Salt Form | Commonly Doxazosin Mesylate | researchgate.netdrugbank.com |

Significance of Chirality in Pharmaceutical Research with a Focus on Doxazosin Enantiomers

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical concept in pharmaceutical research. mdpi.comresearchfloor.org The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit distinct pharmacological and toxicological profiles due to the stereospecific nature of biological systems like enzymes and receptors. nih.govveranova.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have emphasized the importance of characterizing the individual enantiomers of chiral drugs since the early 1990s. nih.govrsc.org

Doxazosin possesses a single chiral center, leading to the existence of two enantiomers: (R)-doxazosin and (S)-doxazosin. nih.govnih.gov Research has demonstrated that these enantiomers exhibit stereoselective pharmacokinetics and pharmacodynamics. nih.govnih.gov For instance, studies in rats have shown that the plasma concentration of the (+)-(S)-enantiomer is consistently higher than that of the (-)-(R)-enantiomer following administration of the racemic mixture. nih.gov This is partly attributed to differences in plasma protein binding, with the (+)-enantiomer showing a higher binding capacity. nih.gov

Historical Context of Doxazosin Discovery and Early Research

The development of doxazosin emerged from research aimed at understanding the structure-activity relationships of quinazoline-based antihypertensive agents, following the discovery of prazosin. nih.govnih.gov Scientists sought to identify compounds with potent and selective α1-adrenoceptor antagonist activity. nih.govnih.gov This line of inquiry established that the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) structure was the key pharmacophore for α1-adrenoceptor recognition. nih.gov

Subsequent research focused on modifying the 2-substituent of the quinazoline ring, which was found to influence the duration of action and affinity for the α1-adrenoceptor. nih.gov These investigations led to the synthesis of a novel series of quinazoline-benzodioxanoyl derivatives, from which doxazosin (initially identified as UK-33,274) was selected for further development due to its potent, selective, and long-lasting effects in animal models. nih.govnih.gov Doxazosin was patented in 1977 and approved for medical use in 1988. wikipedia.org Early clinical pharmacology studies confirmed its long half-life, which supported a once-daily administration schedule. researchgate.netelsevierpure.com

Scope and Academic Relevance of Studying Doxazosin Methanesulfonate (S)-

The academic study of (S)-Doxazosin methanesulfonate is driven by the principle that individual enantiomers of a chiral drug can possess unique pharmacological properties. nih.govnih.gov As research moves towards more targeted therapies, understanding the specific actions of each enantiomer is of high scientific relevance.

Research has indicated that (S)-doxazosin may offer a different therapeutic profile compared to its (R)-counterpart or the racemic mixture. nih.gov Specifically, its reduced impact on cardiovascular parameters while retaining efficacy on urinary system pressure points to potential for a more selective therapeutic action. nih.gov This has spurred further investigation into its stereoselective metabolism, with studies identifying differences in how the enantiomers are processed by cytochrome P450 enzymes. nih.govresearchgate.net

The ongoing academic interest in (S)-doxazosin also extends to its potential applications in other research areas, such as studies on biological aging. wikipedia.orgsenescence.info The ability to isolate and study the pure (S)-enantiomer allows for a more precise elucidation of its mechanism of action and interaction with biological targets, free from the confounding effects of the (R)-enantiomer. This focused approach is crucial for advancing the fundamental scientific understanding of this compound and exploring its full therapeutic and research potential.

Interactive Table 2: Research Focus on Doxazosin Enantiomers

| Aspect | (R)-Doxazosin | (S)-Doxazosin | References |

|---|---|---|---|

| Blood Pressure Effect | Stronger depressor effect | Weaker depressor effect | nih.gov |

| Plasma Concentration (in racemate) | Lower | Higher | nih.gov |

| Plasma Protein Binding | Lower | Higher | nih.gov |

| Urinary Bladder Pressure Effect | Similar to (S)- and rac-doxazosin | Similar to (R)- and rac-doxazosin | nih.gov |

| Metabolic Stability | More stable | Less stable | researchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

156154-10-8 |

|---|---|

Molecular Formula |

C24H29N5O8S |

Molecular Weight |

547.6 g/mol |

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone;methanesulfonic acid |

InChI |

InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4)/t20-;/m0./s1 |

InChI Key |

VJECBOKJABCYMF-BDQAORGHSA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4COC5=CC=CC=C5O4)[NH3+])OC.CS(=O)(=O)[O-] |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)[NH3+])OC.CS(=O)(=O)[O-] |

Synonyms |

Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]carbonyl]-, monomethanesulfonate |

Origin of Product |

United States |

Stereoselective Synthesis and Chiral Resolution of Doxazosin Enantiomers

Methodologies for Enantioselective Synthesis of Doxazosin (B1670899) (S)-

The targeted synthesis of the (S)-doxazosin enantiomer relies on strategies that introduce chirality at a key stage of the manufacturing process. One prominent approach involves the use of a chiral intermediate, (S)-1,4-benzodioxan-2-carboxypiperazine. researchgate.net The synthesis of this crucial building block can be achieved through several methods, including:

Enzymatic Resolution: This technique utilizes enzymes, such as esterases, to selectively react with one enantiomer in a racemic mixture of a precursor, like ethyl 1,4-benzodioxan-2-carboxylate. This allows for the separation and subsequent conversion of the desired enantiomer into the key intermediate. researchgate.net

Direct Resolution: Another method involves the direct resolution of a racemic intermediate, such as 1,4-benzodioxan-2-carboxypiperazine, using a chiral resolving agent like D-tartaric acid. libretexts.orgresearchgate.net

Once the enantiomerically pure (S)-1,4-benzodioxan-2-carboxypiperazine is obtained, it can be efficiently converted to (S)-doxazosin mesylate. researchgate.net An alternative synthetic route involves the condensation of 2,3-dihydro-benzo nih.govnih.govdioxine-2-carboxylic acid with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (B1670927) in the presence of a coupling agent. google.com This method aims to provide a simple, economical, and scalable process for doxazosin synthesis. google.com

Techniques for Chiral Separation and Purification of Doxazosin Enantiomers

When a racemic mixture of doxazosin is produced, separating the individual enantiomers is necessary to isolate the (S)- form. High-performance liquid chromatography (HPLC) is a primary technique for this chiral resolution. nih.gov

Several HPLC-based methods have been developed:

Chiral Stationary Phases (CSPs): These are columns packed with a chiral material that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based stationary phases, such as amylose (B160209) tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) and cellulose (B213188) tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD-H), have proven effective. nih.gov Studies have shown that an amylose-based column can provide good separation. nih.gov

Chiral Mobile Phase Additives: In this approach, a chiral selector is added to the mobile phase. Carboxymethyl-beta-cyclodextrin (CM-beta-CD) has been used as a chargeable chiral mobile phase additive in reversed-phase HPLC to resolve racemic doxazosin. nih.gov The separation mechanism in this case is believed to involve the formation of transient diastereomeric complexes between the cyclodextrin (B1172386) and the doxazosin enantiomers. nih.gov

The efficiency of these separations can be optimized by adjusting various parameters, including the type and concentration of organic modifiers in the mobile phase (e.g., ethanol, 1-propanol, 2-propanol), pH, and temperature. nih.govnih.gov

| Technique | Chiral Selector | Mobile Phase Composition | Detection |

|---|---|---|---|

| HPLC with Chiral Stationary Phase | Amylose tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) | n-hexane-alcohol-0.1% diethylamine | UV (240 nm) and Polarimetric |

| HPLC with Chiral Stationary Phase | Cellulose tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) | n-hexane-alcohol-0.1% diethylamine | UV (240 nm) and Polarimetric |

| Reversed-Phase HPLC with Chiral Mobile Phase Additive | Carboxymethyl-beta-cyclodextrin (CM-beta-CD) | Methanol (B129727)/Acetonitrile (B52724)/Tetrahydrofuran with CM-beta-CD | Not Specified |

Characterization of Doxazosin (S)- Enantiomer Purity and Configuration

Ensuring the enantiomeric purity and confirming the absolute configuration of (S)-doxazosin are critical analytical steps.

Enantiomeric Purity: The enantiomeric excess (e.e.), a measure of the purity of a chiral substance, can be determined using chiral HPLC methods as described above. An efficient process for converting (S)-1,4-benzodioxan-2-carboxypiperazine to (S)-doxazosin mesylate has been reported to achieve an enantiomeric excess of 99.9%. researchgate.net

Structural Characterization: A variety of spectroscopic techniques are employed to confirm the chemical structure of doxazosin. Nuclear Magnetic Resonance (NMR) spectroscopy, including experiments like APT, HSQC, and HMBC, along with Fourier-Transform Infrared (FT-IR) spectroscopy, have been used to fully characterize racemic doxazosin mesylate. researchgate.net

Peak Purity Analysis: Photodiode array (PDA) detectors coupled with HPLC can be used to assess the spectral homogeneity of the doxazosin peak, ensuring that no impurities are co-eluting. usp.org

| Analytical Goal | Technique | Key Findings/Application |

|---|---|---|

| Enantiomeric Purity | Chiral HPLC | Quantifies the ratio of enantiomers, determining enantiomeric excess. |

| Structural Elucidation | NMR Spectroscopy (APT, HSQC, HMBC) | Assigns hydrogen and carbon atoms in the molecule's structure. researchgate.net |

| Structural Confirmation | FT-IR Spectroscopy | Confirms the presence of key functional groups. researchgate.net |

| Peak Homogeneity | HPLC with PDA Detection | Ensures the purity of the chromatographic peak by analyzing the UV spectrum across the peak. usp.org |

Challenges and Advancements in Scalable Stereoselective Production for Research

The transition from laboratory-scale synthesis to scalable production of a single enantiomer like (S)-doxazosin presents several challenges. A key issue in some synthetic routes is the formation of impurities, such as the bisamide impurity that can arise from the reaction of piperazine (B1678402) with ethyl 2,3-dihydrobenzo nih.govnih.govdioxin-2-carboxylate. google.com

Advancements in this area focus on developing processes that are not only high-yielding and produce high-purity products but are also economical and environmentally friendly for industrial application. googleapis.com One-pot synthesis procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are being explored to improve efficiency and reduce waste. googleapis.com The development of robust and cost-effective methods for both the stereoselective synthesis and the chiral resolution of doxazosin enantiomers remains an active area of research, driven by the need for enantiomerically pure compounds for further pharmacological and clinical studies. nih.gov

Molecular and Cellular Mechanisms of Action of Doxazosin S

Alpha-1 Adrenoceptor Antagonism: Subtype Specificity and Ligand Binding Kinetics

The principal pharmacological action of doxazosin (B1670899) is the competitive blockade of alpha-1 adrenoceptors. nih.gov This antagonism is not uniform across all alpha-adrenoceptor subtypes, exhibiting a marked selectivity that underpins its therapeutic effects.

Interaction with Post-junctional Alpha-1 Adrenoceptors (Alpha-1A, Alpha-1B, Alpha-1D)

Doxazosin interacts with all three subtypes of post-junctional alpha-1 adrenoceptors: alpha-1A, alpha-1B, and alpha-1D. nih.gov The expression and physiological roles of these subtypes vary across different tissues. For instance, in rats, the rank order of mRNA expression levels for these subtypes is alpha-1A in the kidney, alpha-1B in the heart, and alpha-1D in the aorta. nih.gov Chronic administration of doxazosin has been shown to cause a differential up-regulation of these subtype mRNAs in various rat tissues, suggesting a dynamic regulatory relationship. nih.gov

Binding Affinity and Selectivity Profiling in Preclinical Models

Preclinical studies have established the high affinity and selectivity of doxazosin for alpha-1 adrenoceptors over alpha-2 adrenoceptors. nih.gov Ligand binding studies in rat brain membranes demonstrated a mean Ki value of 1.1 ± 0.1 nM for the displacement of [3H]-prazosin (an alpha-1 ligand), compared to 449 ± 61 nM for [3H]-rauwolscine (an alpha-2 ligand). nih.gov This indicates a significantly higher affinity for the alpha-1 subtype. Further studies have aimed to delineate the affinity for the individual alpha-1 subtypes. For example, some research indicates that while doxazosin binds to all three subtypes, it does not show marked selectivity for any single one, unlike some other alpha-1 antagonists like tamsulosin (B1681236) which has a higher affinity for the alpha-1A subtype. nih.gov

Table 1: Binding Affinity of Doxazosin in Rat Brain Membranes

| Radioligand | Receptor Subtype | Mean Ki (nM) ± s.e. mean |

| [3H]-prazosin | Alpha-1 | 1.1 ± 0.1 |

| [3H]-rauwolscine | Alpha-2 | 449 ± 61 |

| [3H]-clonidine | Alpha-2 | > 10,000 |

Data sourced from ligand binding studies in rat brain membranes. nih.gov

Competitive Antagonism Mechanisms with Alpha-1 Agonists

Doxazosin acts as a competitive antagonist to alpha-1 agonists, such as phenylephrine (B352888) and norepinephrine (B1679862). nih.govnih.gov This means that doxazosin binds reversibly to the alpha-1 adrenoceptors at the same site as the natural agonists, thereby preventing their action. In vivo studies in anesthetized cats have shown that doxazosin effectively inhibits the pressor responses induced by the alpha-1 agonist phenylephrine but does not affect the pressor responses to the alpha-2 agonist α-methylnoradrenaline. nih.govcapes.gov.br This competitive antagonism leads to the relaxation of smooth muscle in blood vessels and the prostate gland.

Alpha-1 Adrenoceptor-Independent Mechanisms

Recent research has unveiled that the biological activities of doxazosin are not solely confined to its alpha-1 adrenoceptor antagonism. It also modulates other critical signaling pathways implicated in cell growth, proliferation, and metastasis.

Modulation of Tyrosine Kinase Receptors (c-MET/EGFR)

Doxazosin has been identified as a dual inhibitor of the tyrosine kinase domains of both c-Met (hepatocyte growth factor receptor) and EGFR (epidermal growth factor receptor). utexas.edunih.gov Molecular docking studies have confirmed a direct interaction between doxazosin and the ATP-binding pockets of these receptors. utexas.edu This inhibition disrupts downstream signaling pathways crucial for cell survival and proliferation, including the AKT, MEK/ERK, and JAK/STAT3 pathways. nih.gov The simultaneous targeting of both c-Met and EGFR is significant, as their co-expression is often associated with more aggressive cancers. nih.gov The interaction between EGFR and c-Met is complex; for instance, EGFR signaling can lead to the phosphorylation of c-Met. nih.gov Conversely, inhibition of c-Met can lead to a compensatory upregulation of the EGFR pathway, highlighting the potential benefit of a dual inhibitor. plos.orgresearchgate.net

Interaction with EphA2 Receptor

(S)-Doxazosin has been identified as a novel small molecule agonist for the EphA2 receptor, a receptor tyrosine kinase. nih.gov This interaction is independent of its alpha-1 adrenoceptor antagonist activity. nih.gov Nuclear Magnetic Resonance (NMR) studies have revealed that doxazosin binds to the ligand-binding domain of EphA2, mimicking the interactions of its natural ligand, ephrin-A1. nih.gov As an agonist, doxazosin activates EphA2, leading to the inhibition of downstream signaling pathways such as Akt and ERK. nih.gov This activation also triggers the internalization of the EphA2 receptor. nih.govresearchgate.net In preclinical models, this agonistic activity has been shown to suppress the migration of various cancer cells and reduce metastasis. nih.govresearchgate.net Doxazosin has also been found to activate the EphA4 receptor but not other tested Eph receptors. nih.govresearchgate.netplos.org

Potential Interactions with Other Receptor Systems (e.g., Acetylcholinesterase)

While direct studies on the interaction between (S)-doxazosin methanesulfonate (B1217627) and acetylcholinesterase (AChE) are not extensively available, the chemical structure of doxazosin, a quinazoline (B50416) derivative, provides a basis for exploring this potential. The quinazoline scaffold is a feature of various compounds that have been investigated for their ability to inhibit cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine.

Research into different quinazoline derivatives has revealed their potential as cholinesterase inhibitors. For instance, a study on 3,4-dihydroquinazoline derivatives showed that while most compounds had weak inhibitory effects on acetylcholinesterase, they exhibited strong inhibition of butyrylcholinesterase (BChE), a related enzyme. nih.gov Some of these derivatives demonstrated high affinity for BChE, with IC50 values as low as 45 nM. nih.gov Molecular docking simulations suggested that these compounds bind to both the catalytic anionic site and the peripheral site of BChE. nih.gov

Furthermore, other novel quinazolinone derivatives have been designed and synthesized with the aim of targeting Alzheimer's disease, a condition where enhancing cholinergic neurotransmission through AChE inhibition is a key therapeutic strategy. nih.gov Some of these derivatives displayed promising anti-acetylcholinesterase activity. nih.gov Similarly, novel 4-N-phenylaminoquinoline derivatives, which share structural similarities with the quinazoline core, have also been identified as potent inhibitors of both AChE and BChE. mdpi.com

Although doxazosin is primarily recognized for its alpha-1 adrenoceptor antagonism, the risk of adverse effects can be heightened when combined with acetylcholine, suggesting a potential for interaction within the cholinergic system. drugbank.com Given that doxazosin belongs to the quinazoline class of compounds, it is plausible that it may exhibit some degree of interaction with acetylcholinesterase, although this is not its primary mechanism of action. The clinical significance and the specific affinity of the (S)-enantiomer of doxazosin for acetylcholinesterase remain areas for further investigation.

Table 1: Cholinesterase Inhibitory Activity of Selected Quinazoline and Quinoline Derivatives

| Compound Class | Target Enzyme | Potency (IC50) | Key Findings | Reference |

| 3,4-Dihydroquinazoline derivatives | Butyrylcholinesterase (BChE) | As low as 45 nM | Strong and selective inhibitors of BChE. nih.gov | nih.gov |

| Quinazolinone derivatives | Acetylcholinesterase (AChE) | Promising activity | Designed as multi-target agents for Alzheimer's disease. nih.gov | nih.gov |

| 4-N-Phenylaminoquinoline derivatives | Acetylcholinesterase (AChE) | 1.94 µM | Dual inhibitors of AChE and BChE. mdpi.com | mdpi.com |

Direct Effects on DNA Structure and Function

The potential for (S)-doxazosin methanesulfonate to directly affect DNA structure and function can be considered from two perspectives: the actions of the doxazosin molecule itself and the contribution of its methanesulfonate salt form.

Studies have indicated that doxazosin can exert effects that indirectly influence DNA. For example, some research has shown that doxazosin can downregulate genes involved in DNA replication and repair, which contributes to its anticancer effects in certain cell lines. mdpi.com Furthermore, doxazosin has been observed to induce apoptosis (programmed cell death) in various cancer cells, a process that ultimately involves the fragmentation of DNA. nih.gov However, this is generally considered a consequence of broader cellular signaling pathway activation rather than a direct interaction with the DNA molecule itself.

On the other hand, the methanesulfonate component of the compound, derived from methanesulfonic acid, is structurally related to known alkylating agents. Methyl methanesulfonate (MMS), for instance, is a well-characterized DNA alkylating agent that methylates DNA bases, particularly guanine (B1146940) and adenine (B156593). nih.gov This action can distort the DNA helix, leading to base mispairing and replication blocks. nih.govnih.gov While MMS is known to cause DNA damage, it is important to note that the methanesulfonate anion in a salt form, as in doxazosin methanesulfonate, is chemically stable and not expected to act as an alkylating agent under physiological conditions. Its purpose is primarily to improve the solubility and bioavailability of the active doxazosin molecule. nih.gov

Therefore, while doxazosin can influence cellular processes that impact DNA integrity, there is no direct evidence to suggest that (S)-doxazosin methanesulfonate directly binds to or alters the structure of DNA in the manner of a classic intercalating or alkylating agent. The effects observed are more likely mediated through its influence on cellular signaling pathways that regulate cell cycle and survival.

Table 2: Summary of Research Findings on Doxazosin and DNA-Related Processes

| Compound/Component | Effect | Mechanism | Cell/System Studied | Reference |

| Doxazosin | Downregulation of DNA replication/repair genes | Contributes to anticancer effects | Cancer cell lines | mdpi.com |

| Doxazosin | Induction of apoptosis | Activation of cellular signaling pathways leading to DNA fragmentation | Cancer cell lines | nih.gov |

| Methyl Methanesulfonate (MMS) | DNA alkylation | Methylation of guanine and adenine bases | Various (e.g., Saccharomyces cerevisiae) | nih.govnih.gov |

Intracellular Signaling Cascades Modulated by Doxazosin S

PI3K/Akt/mTOR Pathway Regulation

The phosphatidylinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a fundamental signaling cascade that promotes cell proliferation, growth, and survival. nih.govelsevierpure.com Doxazosin (B1670899) has been shown to exert significant inhibitory effects on this pathway through various mechanisms. nih.govnih.gov

Studies have identified Doxazosin as an antiangiogenic agent that functions by targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov In endothelial cells, Doxazosin inhibits the phosphorylation of VEGFR-2, which is a critical step in initiating angiogenesis. nih.govnih.gov This action directly curtails downstream signaling, leading to a reduction in the phosphorylation and subsequent activation of key pathway components, including PI3K, Akt, 3-phosphoinositide-dependent protein kinase 1 (PDK1), and mTOR. nih.govnih.gov This inhibitory effect on Akt and mTOR phosphorylation is a key mechanism by which Doxazosin modulates endothelial cell function. nih.gov Further research in ovarian carcinoma cells confirms that Doxazosin down-regulates the phosphorylation of major elements of mTOR-mediated signaling pathways, such as PI3K and Akt. researchgate.net Similarly, in glioblastoma cells, Doxazosin's impact on the PI3K/Akt pathway was comparable to that of a specific PI3K inhibitor, leading to significantly reduced Akt levels. nih.gov

Table 1: Effect of Doxazosin on PI3K/Akt/mTOR Pathway Components

| Target Protein | Effect of Doxazosin | Cell Type Studied | Reference |

| VEGFR-2 | Inhibition of phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | nih.govnih.gov |

| PI3K | Inhibition of phosphorylation | HUVECs, Ovarian Carcinoma Cells | nih.govresearchgate.net |

| Akt | Inhibition/Reduction of phosphorylation | HUVECs, Ovarian Carcinoma Cells, Glioblastoma Cells | nih.govnih.govresearchgate.net |

| PDK1 | Inhibition of phosphorylation | HUVECs | nih.gov |

| mTOR | Inhibition of phosphorylation | HUVECs, Ovarian Carcinoma Cells | nih.govresearchgate.net |

Hypoxia-inducible factor 1-alpha (HIF-1α) is a crucial transcription factor that promotes angiogenesis and tumor progression, often upregulated in response to hypoxic conditions within tumors. nih.gov The expression of HIF-1α is regulated by the PI3K/Akt/mTOR pathway. nih.gov Research demonstrates that Doxazosin treatment leads to a decrease in HIF-1α expression. nih.govnih.gov By inhibiting the upstream Akt/mTOR signaling, Doxazosin effectively abrogates the expression of HIF-1α, contributing to its antiangiogenic effects. nih.govnih.gov This reduction in HIF-1α, along with VEGF expression, has been observed in both endothelial and ovarian carcinoma cells following Doxazosin treatment. nih.gov

In the context of liver fibrosis, Doxazosin has been found to influence autophagy in hepatic stellate cells (HSCs), the primary cells responsible for extracellular matrix production in the liver. nih.govdovepress.com Studies show that Doxazosin activates the PI3K/Akt/mTOR signaling pathway in HSCs. nih.govnih.gov The activation of this pathway is known to be a negative regulator of autophagy. researchgate.net Consequently, Doxazosin treatment leads to the inhibition of autophagy and a blockage of autophagic flux in activated HSCs. nih.govnih.gov This effect, mediated by the activation of the PI3K/Akt/mTOR pathway, contributes to the attenuation of liver fibrosis by inducing apoptosis and inhibiting the activation of HSCs. nih.govnih.gov

Apoptotic Pathway Induction

Doxazosin is capable of inducing apoptosis, or programmed cell death, in a variety of cell types, including malignant and benign prostate cells, independently of its α1-adrenoceptor antagonist properties. nih.govnih.gov This pro-apoptotic effect is mediated through the activation of specific molecular pathways.

A key mechanism in Doxazosin-induced apoptosis is the activation of a cascade of enzymes known as caspases. Research has consistently shown that Doxazosin treatment leads to the activation of initiator and effector caspases. nih.govaacrjournals.org Specifically, the activation of caspase-8 and the subsequent cleavage and activation of the executioner caspase-3 have been observed in both benign and malignant prostate cells within hours of treatment. nih.govnih.gov The functional involvement of caspase-8 is critical, as its inhibition blocks Doxazosin-induced apoptosis. nih.gov The activation of caspase-9 is also implicated as part of the death receptor-mediated pathway, which triggers a cascade of effector caspases leading to cell death. nih.gov In HL-1 cardiomyocytes, Doxazosin has also been shown to increase the protein levels of caspase-3. frontiersin.org

The activation of caspases by Doxazosin is initiated through a death receptor-mediated pathway. nih.govaacrjournals.org Studies have revealed that Doxazosin treatment upregulates the expression of the death receptor Fas (also known as CD95). aacrjournals.orgnih.gov This leads to an increased recruitment of the Fas-associated death domain (FADD) adapter protein and procaspase-8 to form the death-inducing signaling complex (DISC). nih.govaacrjournals.org The formation of this complex is a critical event that leads to the cleavage and activation of caspase-8. nih.gov The essential role of FADD in this process was demonstrated in experiments where cells with a dominant-negative FADD (DN-FADD) were resistant to Doxazosin-induced cell death. nih.gov This body of evidence confirms that Doxazosin exerts its apoptotic effects through the Fas/FADD/caspase-8 signaling axis. nih.govaacrjournals.orgnih.gov

Intrinsic Pathway Modulation (Mitochondrial Cytochrome-c Release)

(S)-Doxazosin has been shown to induce apoptosis, in part, by modulating the intrinsic pathway, a process critically dependent on the mitochondria. A pivotal event in this pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govyoutube.comelsevierpure.com Once in the cytosol, cytochrome c participates in the activation of caspases, a family of cysteine proteases that execute the apoptotic program. nih.govnih.govembopress.org Research demonstrates that cytochrome c release is an early event in apoptosis, preceding the activation of DEVD-specific caspases. nih.govnih.govembopress.org The anti-apoptotic proteins Bcl-2 and Bcl-xL can inhibit this release, thereby blocking the apoptotic cascade. elsevierpure.comnih.govembopress.orgnih.gov While the direct action of (S)-Doxazosin on cytochrome c release is a component of its broader apoptotic mechanism, it is tightly linked to the expression changes in regulatory proteins.

Gene Expression Changes Associated with Apoptosis (e.g., Bax, Bcl-xL, TRAMP/Apo3)

The pro-apoptotic activity of Doxazosin is significantly influenced by its ability to alter the expression of genes that regulate apoptosis. Key among these are members of the Bcl-2 family, which includes both pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-xL. nih.gov

Bax and Bcl-xL: Doxazosin treatment has been found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-xL. nih.govaacrjournals.org This shift in the Bax/Bcl-xL ratio is crucial, as Bax promotes the permeabilization of the outer mitochondrial membrane, leading to cytochrome c release, while Bcl-xL normally prevents this. nih.govnih.gov In spontaneously hypertensive rats, doxazosin treatment was observed to decrease the formation of Bax-Bcl-2 complexes, which was associated with a reduction in apoptosis in the left ventricle. nih.gov

TRAMP/Apo3: Studies using quantitative microarray assays have identified that doxazosin treatment leads to the downregulation of TRAMP/Apo3 (also known as DR3), another regulator of apoptosis. nih.govaacrjournals.org

These targeted changes in gene expression demonstrate a sophisticated mechanism by which Doxazosin steers the cell towards a programmed death pathway.

Modulation of Survival-Related Genes (HSP27, cFLIP, CLU)

Doxazosin's impact extends to several survival-related genes, further enhancing its pro-apoptotic effects, particularly in cancer cells.

HSP27 (Heat Shock Protein 27): This protein typically functions as a molecular chaperone that helps cells survive under stress and can inhibit apoptosis. mdpi.come-juo.org Research in PC-3 prostate cancer cells shows that Doxazosin treatment can lead to a decrease in HSP27 mRNA expression. mdpi.com The suppression of HSP27 has been shown to accelerate Doxazosin-induced apoptosis. e-juo.org An interesting interplay has been noted where HSP27 expression initially increases following Doxazosin treatment, temporarily suppressing apoptosis, before decreasing, which then accelerates apoptosis. e-juo.org

cFLIP (cellular FLICE-inhibitory protein): cFLIP is a key inhibitor of death receptor-mediated apoptosis. In some contexts, Doxazosin treatment has been observed to cause a temporary increase in cFLIP mRNA, but combined silencing of cFLIP and other survival genes significantly enhances sensitivity to Doxazosin-induced apoptosis. mdpi.comnih.govnih.gov The dual silencing of both HSP27 and cFLIP has been shown to dramatically increase the apoptotic response to Doxazosin in prostate cancer cells. nih.gov

CLU (Clusterin): Clusterin is another stress-activated protein associated with cell survival. Following Doxazosin treatment in PC-3 cells, CLU mRNA expression was found to increase continuously. mdpi.com However, silencing the CLU gene, especially in combination with HSP27 and cFLIP, rendered the cells significantly more vulnerable to Doxazosin, reducing cell viability at much lower concentrations of the drug. mdpi.comnih.govresearchgate.net

The modulation of these survival genes highlights a multi-faceted approach by which Doxazosin undermines cellular defense mechanisms against apoptosis.

Other Signaling Pathways

Beyond the direct apoptosis machinery, Doxazosin also interacts with other critical signaling pathways that govern cell fate.

ERK Activation

The Extracellular signal-Regulated Kinase (ERK) pathway is central to cell proliferation and survival. The effect of Doxazosin on this pathway is complex. While not a primary focus in the provided search results, the broader context of quinazoline-based antagonists suggests that modulation of receptor tyrosine kinase signaling, which lies upstream of ERK, is a potential mechanism of action. Doxazosin has been reported to inhibit EGFR signaling, which could, in turn, affect downstream pathways like ERK. mdpi.com

JAK/STAT3 Disruption

The Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathway is crucial for cell proliferation and survival, and its constitutive activation is common in many cancers. nih.govnih.gov Doxazosin has been shown to disrupt this pathway effectively. nih.govnih.gov Studies have demonstrated that Doxazosin suppresses the phosphorylation of both JAK and STAT proteins. nih.govnih.gov This inhibition prevents STAT from translocating to the nucleus and activating target genes involved in cell survival. nih.gov This disruption of JAK/STAT3 signaling is a key mechanism for Doxazosin's anti-proliferative and pro-apoptotic effects, and its growth suppression effects can be nullified by JAK or STAT inhibitors. nih.govnih.gov

TGF-β1 Signaling

The Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway plays a dual role in cancer, but in advanced stages, it often promotes tumor progression. nih.gov Doxazosin has been shown to interfere with this pathway. nih.govresearchgate.neteurekaselect.com It can downregulate the expression of TGF-β1 and its receptor, TGFBR2. nih.govresearchgate.neteurekaselect.com This leads to a reduction in the phosphorylation of downstream effectors like Smad2/3. nih.govresearchgate.neteurekaselect.com By inhibiting the TGF-β/Smad signaling pathway, Doxazosin can reverse processes like the epithelial-mesenchymal transition (EMT), which is critical for cancer cell migration and invasion. nih.govresearchgate.net The anticancer effects of Doxazosin are mediated, in part, through the activation of TGFβ signaling. mdpi.comnih.gov

Modulated Genes and Pathways

| Category | Target | Effect of Doxazosin | Reference |

| Apoptosis Regulation | Bax | Upregulation | nih.gov, aacrjournals.org |

| Bcl-xL | Downregulation | nih.gov, aacrjournals.org | |

| TRAMP/Apo3 | Downregulation | nih.gov, aacrjournals.org | |

| Survival-Related Genes | HSP27 | Downregulation | mdpi.com |

| cFLIP | Complex (Initial increase, but silencing enhances apoptosis) | mdpi.com, nih.gov | |

| CLU | Upregulation (but silencing enhances apoptosis) | mdpi.com, nih.gov | |

| Other Signaling Pathways | JAK/STAT3 | Inhibition of Phosphorylation | nih.gov, nih.gov |

| TGF-β1 Signaling | Downregulation of TGF-β1 and TGFBR2 | nih.gov, researchgate.net, eurekaselect.com |

TNF-α Modulation

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine involved in a wide range of systemic inflammatory responses and cellular activities, including apoptosis and cell survival. Studies on racemic doxazosin have indicated its potential to modulate TNF-α signaling.

Research has shown that racemic doxazosin can inhibit the production of TNF-α. In a study using a lipopolysaccharide (LPS)-induced systemic inflammation model in mice, administration of doxazosin led to a significant inhibition of TNF-α production. karger.com This suggests an anti-inflammatory property of the compound. Furthermore, in human prostatic stromal cells, treatment with racemic doxazosin resulted in changes in gene expression consistent with the modulation of TNF-α-related activity. nih.gov Another study in breast cancer cells demonstrated that doxazosin treatment could inhibit NF-κB signaling, a key pathway often activated by TNF-α. nih.gov While these findings point to the immunomodulatory potential of doxazosin, the specific role of the (S)-enantiomer in this process remains to be elucidated.

Table 1: Effects of Racemic Doxazosin on TNF-α Production

| Model System | Inducing Agent | Effect of Racemic Doxazosin | Reference |

|---|---|---|---|

| Mice (in vivo) | Lipopolysaccharide (LPS) | Inhibition of TNF-α production | karger.com |

| Human Prostatic Stromal Cells (in vitro) | - | Modulation of TNF-α-related gene expression | nih.gov |

Galectin-3 Expression Regulation

Galectin-3 is a β-galactoside-binding lectin that plays a crucial role in various biological processes, including cell adhesion, proliferation, apoptosis, and inflammation. It has also been implicated in cardiac fibrosis and heart failure.

Investigations into the effect of racemic doxazosin on Galectin-3 have revealed a stimulatory role in cardiomyocytes. A study utilizing HL-1 cardiomyocytes demonstrated that treatment with racemic doxazosin led to a dose-dependent increase in Galectin-3 protein expression. nih.govnih.gov This upregulation of Galectin-3 was also associated with an increase in collagen synthesis, suggesting a potential mechanism by which doxazosin might contribute to cardiac fibrosis. nih.govnih.gov Interestingly, this effect appeared to be independent of its α1-adrenergic receptor blocking activity, as pretreatment with an irreversible α-adrenergic receptor blocker did not prevent the doxazosin-induced increase in Galectin-3. nih.gov The specific contribution of the (S)-enantiomer to the regulation of Galectin-3 expression has not been reported.

Table 2: Effect of Racemic Doxazosin on Galectin-3 Expression in HL-1 Cardiomyocytes

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Galectin-3 Protein Expression | Dose-dependent increase | Implicated in cardiac fibrosis | nih.govnih.gov |

| Collagen Synthesis | Increased | Associated with fibrosis | nih.govnih.gov |

cAMP/cGMP Signaling in Specific Cell Types

Cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are ubiquitous second messengers that play critical roles in a vast array of cellular functions by activating downstream protein kinases. The influence of doxazosin on these signaling pathways has been explored in specific cell types.

There is currently no specific information available from the reviewed literature detailing the direct effects of Doxazosin methanesulfonate (B1217627), (S)-, on cAMP or cGMP signaling pathways. Research on the racemic mixture of doxazosin has provided some insights, though these have not been resolved to the level of individual enantiomers. For instance, studies have shown that other drugs in the same class, alpha-1 adrenergic receptor antagonists, can influence these pathways, but direct evidence for doxazosin's enantiomer-specific effects is lacking. The differential effects observed with the enantiomers of doxazosin in other physiological contexts, such as blood pressure regulation, suggest that stereoselectivity could also be a factor in their modulation of intracellular signaling cascades like cAMP and cGMP pathways. nih.gov However, without specific research, any potential role of the (S)-enantiomer remains speculative.

Table 3: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| Doxazosin methanesulfonate, (S)- | |

| (R)-Doxazosin | |

| Racemic Doxazosin | |

| Tumor Necrosis Factor-alpha (TNF-α) | |

| Lipopolysaccharide (LPS) | |

| Nuclear Factor-kappa B (NF-κB) | |

| Galectin-3 | |

| Collagen | |

| Cyclic Adenosine Monophosphate (cAMP) |

Preclinical Pharmacodynamics and in Vitro/in Vivo Models of Doxazosin S

Animal Models for Alpha-1 Adrenoceptor Antagonism Studies

Animal models have been instrumental in characterizing the selective alpha-1 adrenoceptor antagonist profile of doxazosin (B1670899). These studies have confirmed its effects on blood pressure and its selectivity for post-junctional alpha-1 adrenoceptors.

In vivo studies in anesthetized animals have demonstrated the potent alpha-1 blocking activity of doxazosin. In anesthetized cats, doxazosin at intravenous doses of 50 and 100 µg/kg effectively inhibited the pressor (blood pressure raising) responses induced by phenylephrine (B352888), an alpha-1 adrenoceptor agonist. nih.govnih.gov However, it did not affect the pressor responses to α-methylnoradrenaline, an alpha-2 adrenoceptor agonist, or angiotensin II, highlighting its selectivity for alpha-1 receptors. nih.govnih.gov

Similarly, in pentobarbitone-anesthetized dogs, intravenous administration of doxazosin (10-500 µg/kg) diminished the responses of the nictitating membrane to electrical stimulation of the vagosympathetic-depressor nerve trunk, a known alpha-1 adrenoceptor-mediated response. nih.govnih.gov In studies using beagle dogs with chronic perinephritic hypertension, oral administration of doxazosin led to consistent daily reductions in systolic blood pressure with minimal changes in heart rate. nih.govcapes.gov.br

| Animal Model | Agonist/Stimulus | Doxazosin Effect | Finding | Citation |

| Anesthetized Cat | Phenylephrine (α1-agonist) | Inhibition of pressor response | Demonstrates postjunctional α1-adrenoceptor blockade | nih.govnih.gov |

| Anesthetized Cat | α-methylnoradrenaline (α2-agonist) | No effect on pressor response | Confirms selectivity against α2-adrenoceptors | nih.gov |

| Anesthetized Dog | Vagosympathetic Nerve Stimulation | Reduced nictitating membrane response | Indicates α1-adrenoceptor antagonism in vivo | nih.govnih.gov |

| Dog (Chronic Hypertension) | N/A | Progressive reduction in systolic BP | Shows antihypertensive efficacy with chronic oral dosing | nih.govcapes.gov.br |

Studies using isolated vascular tissues have further confirmed the selective antagonism of doxazosin at post-junctional alpha-1 adrenoceptors and have allowed for the characterization of its individual enantiomers. In preparations of isolated rabbit ear artery, mesenteric artery, and pulmonary artery, both (R)-doxazosin and (S)-doxazosin competitively inhibited the vasoconstriction induced by noradrenaline. nih.gov

The antagonist potencies (pA2 values) were determined for each enantiomer, with the (R)-enantiomer consistently showing higher potency than the (S)-enantiomer across the different arterial preparations. nih.gov Despite the lower potency of the (S)-enantiomer compared to the (R)-enantiomer, it still demonstrated competitive antagonism at alpha-1 adrenoceptors. nih.gov These studies in isolated tissues like the rabbit pulmonary artery and dog saphenous vein have been crucial in establishing the lack of significant activity of doxazosin at pre-junctional alpha-2 adrenoceptors. nih.gov

| Isolated Tissue (Rabbit) | Enantiomer | Potency (pA2 value) | Finding | Citation |

| Ear Artery | (S)-Doxazosin | 7.53 ± 0.05 | Competitively inhibits NA-induced vasoconstriction | nih.gov |

| Mesenteric Artery | (S)-Doxazosin | 7.29 ± 0.07 | Competitively inhibits NA-induced vasoconstriction | nih.gov |

| Pulmonary Artery | (S)-Doxazosin | 7.97 ± 0.07 | Competitively inhibits NA-induced vasoconstriction | nih.gov |

Investigational Applications in Disease Models (Preclinical)

Beyond its cardiovascular effects, preclinical research has uncovered potential applications for doxazosin in oncology and inflammatory diseases, largely attributed to its quinazoline (B50416) chemical structure. ucl.ac.uk

Doxazosin has demonstrated significant anti-proliferative effects in various cancer cell lines. In models of triple-negative breast cancer (TNBC), doxazosin treatment resulted in a dose-dependent reduction in the viability of MDA-MB-231, BT549, and 4T1 cell lines. nih.gov The half-maximal inhibitory concentrations (IC50) were calculated to be 23.93 µM for MDA-MB-231, 24.82 µM for BT549, and 7.73 µM for 4T1 cells. nih.gov This anti-proliferative activity is achieved by inducing apoptosis through caspase activation and disrupting key survival pathways, including c-MET/EGFR signaling. nih.govnih.gov

In prostate and bladder cancer cell lines, doxazosin has also been shown to induce cell death. ucl.ac.uk The mechanism in these cells involves dynamin-mediated and clathrin-dependent endocytosis of the drug, leading to widespread autophagy, specifically mitophagy. ucl.ac.uk

| Cancer Type | Cell Line | Key Effect | Mechanism | Citation |

| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, BT549, 4T1 | Reduced cell viability, induced apoptosis | Caspase activation, disruption of c-MET/EGFR, AKT, MEK/ERK, and JAK/STAT3 pathways | nih.govnih.gov |

| Prostate & Bladder Cancer | Not specified | Induced cell death | Widespread autophagy (mitophagy) via endocytic trafficking | ucl.ac.uk |

Doxazosin exhibits anti-angiogenic properties by targeting key processes in endothelial cells. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that doxazosin significantly inhibits critical steps of angiogenesis. nih.govnih.gov It suppresses VEGF-induced proliferation, migration, and the formation of capillary-like tubular structures. nih.govnih.gov This effect is mediated, in part, by inhibiting the VEGFR-2/Akt/mTOR signaling pathway. nih.gov Doxazosin also abrogates endothelial cell adhesion to surfaces coated with fibronectin and collagen. nih.gov

In vivo, the anti-angiogenic potential of doxazosin has been observed in xenograft models. In a xenograft model of human ovarian cancer, doxazosin treatment reduced tumor growth and suppressed tumor vascularization. nih.gov Furthermore, in an orthotopic allograft model using cancer stem cell-enriched populations, doxazosin administration was found to suppress both intra- and peri-tumoral angiogenesis. nih.gov

| Model Type | Model | Doxazosin Effect | Mechanism | Citation |

| In Vitro | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited VEGF-induced proliferation, migration, and tube formation | Inhibition of VEGFR-2/Akt/mTOR signaling; abrogation of cell adhesion | nih.govnih.govresearchgate.net |

| In Vivo | Xenograft (Human Ovarian Cancer) | Reduced tumor growth and vascularization | Suppression of tumor angiogenesis | nih.gov |

| In Vivo | Orthotopic Allograft (CSC-enriched) | Suppressed intra- and peri-tumoral angiogenesis | Inhibition of new blood vessel formation within and around the tumor | nih.gov |

Novel anti-inflammatory properties of doxazosin have been identified in various rodent models of inflammation. nih.gov In a lipopolysaccharide (LPS)-induced systemic inflammation model in mice, doxazosin inhibited the production of the pro-inflammatory cytokine TNF-α. nih.gov When LPS was administered intranasally to induce pulmonary inflammation, doxazosin treatment inhibited the production of monocyte chemoattractant protein-1 (MCP-1) in the lungs. nih.gov

Furthermore, in a delayed-type hypersensitivity model in mice, where an immune response was elicited by sheep red blood cells, doxazosin treatment successfully inhibited the resulting footpad swelling. nih.gov These findings demonstrate that doxazosin can modulate inflammatory responses across different preclinical models, suggesting a therapeutic potential beyond its primary use. nih.gov

| Rodent Model | Inflammatory Challenge | Key Effect of Doxazosin | Finding | Citation |

| Systemic Inflammation | Lipopolysaccharide (LPS) i.p. | Inhibited TNF-α production | Attenuates systemic inflammatory cytokine response | nih.gov |

| Pulmonary Inflammation | Lipopolysaccharide (LPS) intranasal | Inhibited MCP-1 production in lungs | Reduces inflammatory chemokine in the lungs | nih.gov |

| Delayed-Type Hypersensitivity | Sheep Red Blood Cells | Inhibited footpad swelling | Suppresses T-cell mediated inflammatory response | nih.gov |

Liver Fibrosis Attenuation in Hepatic Stellate Cell Models

(S)-Doxazosin has demonstrated significant potential in mitigating liver fibrosis, a condition characterized by excessive scarring of liver tissue. The primary cellular mediators of liver fibrosis are hepatic stellate cells (HSCs). In their activated state, HSCs are responsible for the excessive deposition of extracellular matrix proteins, which leads to the formation of fibrotic scars.

Research in animal models has shown that doxazosin can effectively attenuate liver fibrosis. nih.govnih.gov In a mouse model where liver fibrosis was induced by carbon tetrachloride (CCl4), administration of doxazosin led to a reduction in HSC activation and protected against the progression of fibrosis. nih.gov This anti-fibrotic effect is linked to the ability of doxazosin to inhibit the proliferation and migration of HSCs. nih.govnih.gov

Table 1: Effects of Doxazosin on Hepatic Stellate Cells (HSCs) and Liver Fibrosis

| Parameter | Effect of Doxazosin | Mechanism of Action | Supporting Evidence |

|---|---|---|---|

| HSC Activation | Inhibition | Induces apoptosis, inhibits proliferation and migration | In vivo and in vitro studies nih.govnih.gov |

| Liver Fibrosis | Attenuation | Reduces collagen deposition and scar formation | CCl4-induced liver fibrosis model in hamsters and mice nih.govnih.gov |

| Autophagy in HSCs | Inhibition | Activation of PI3K/Akt/mTOR pathway | In vitro studies on LX-2 human HSC line nih.gov |

| Apoptosis in HSCs | Induction | Activation of PI3K/Akt/mTOR pathway | In vitro and in vivo TUNEL assays, flow cytometry nih.gov |

| TGF-β Secretion | Decrease | Reduces pro-fibrotic signaling | CCl4-induced liver fibrosis model in hamsters nih.gov |

Behavioral Pharmacology in Rodent Models (e.g., Cocaine Sensitization)

The behavioral effects of (S)-Doxazosin have been investigated in rodent models, particularly in the context of cocaine sensitization. Cocaine sensitization is a phenomenon where repeated administration of cocaine leads to a progressively enhanced locomotor response, and it is considered a model for the neuroadaptations that contribute to addiction.

Studies in rats have shown that doxazosin can effectively block both the development and the expression of cocaine-induced locomotor sensitization. When administered prior to cocaine, a high dose of doxazosin was found to prevent the progressive increase in locomotor activity typically seen with repeated cocaine exposure. Furthermore, after a period of withdrawal, doxazosin also attenuated the heightened locomotor response when the rats were re-challenged with cocaine, indicating an effect on the expression of sensitization.

These findings suggest that alpha-1 adrenergic receptors play a crucial role in the neurobiological mechanisms underlying cocaine's behavioral effects. The ability of doxazosin to block cocaine sensitization is not due to a general suppression of motor activity, as doxazosin alone did not significantly alter locomotor behavior compared to saline-treated controls. This points to a specific antagonism of cocaine's effects. These preclinical findings have spurred interest in doxazosin as a potential pharmacotherapy for cocaine dependence.

Table 3: Effects of Doxazosin on Cocaine-Induced Locomotor Sensitization in Rats

| Phase of Sensitization | Effect of Doxazosin (1.0 mg/kg) | Behavioral Outcome |

|---|---|---|

| Development (Days 1-5) | Blockade | Prevented the progressive increase in locomotor activity with repeated cocaine administration |

| Expression (Day 15 Challenge) | Blockade | Attenuated the heightened locomotor response to a cocaine challenge after a withdrawal period |

Cell-Based Assays and Research Tools

Cell Viability Assays (e.g., MTT, Trypan Blue Exclusion)

The cytotoxic and anti-proliferative effects of (S)-Doxazosin have been quantified in numerous studies using standard cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Trypan Blue exclusion assay are two of the most commonly employed methods in this context.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Doxazosin has been shown to decrease cell viability in a dose-dependent manner in various cell lines, including prostate cancer cells (PC-3, DU145, BPH-1), cardiomyocytes (HL-1), and non-small cell lung cancer cells (A549), as determined by the MTT assay.

The Trypan Blue exclusion assay is a dye exclusion method used to identify viable cells based on membrane integrity. Viable cells with intact membranes exclude the blue dye, while non-viable cells with compromised membranes take it up and appear blue. This method has been used to confirm the cytotoxic effects of doxazosin, showing a dose-dependent decrease in the viability of prostate cancer cell lines. The results from Trypan Blue assays typically correlate well with those obtained from MTT assays, providing further evidence of doxazosin-induced cell death.

Table 4: Application of Cell Viability Assays in Doxazosin Research

| Assay | Principle | Cell Lines Studied | Observed Effect of Doxazosin |

|---|---|---|---|

| MTT Assay | Measures mitochondrial reductase activity, indicating cell viability | PC-3, BPH-1, DU145, HL-1, A549 | Dose-dependent decrease in cell viability |

| Trypan Blue Exclusion | Assesses cell membrane integrity; viable cells exclude the dye | PC-3, DU145 | Dose-dependent increase in stained (non-viable) cells |

Apoptosis Detection Methods (e.g., Hoechst Staining, Flow Cytometry, TUNEL Assays)

The induction of apoptosis is a key mechanism of action for (S)-Doxazosin in various cell types. Several established methods are used to detect and quantify this form of programmed cell death.

Hoechst Staining: This method uses a fluorescent dye that binds to DNA. Apoptotic cells are identified by their characteristic nuclear morphology, including chromatin condensation and nuclear fragmentation, which appear as brightly stained, condensed, or fragmented nuclei under a fluorescence microscope. Hoechst staining has been instrumental in demonstrating doxazosin-induced apoptosis in benign and malignant prostate epithelial cells, as well as in cardiomyocytes.

Flow Cytometry: This powerful technique allows for the rapid analysis of single cells in a suspension. For apoptosis detection, cells are often stained with DNA-binding dyes like propidium (B1200493) iodide. Apoptotic cells with fragmented DNA will have a lower DNA content and appear as a "sub-G1" peak in a DNA content histogram. Flow cytometry has been used to provide quantitative evidence of doxazosin-induced apoptosis in a time- and dose-dependent manner in HL-1 cardiomyocytes and human hepatic stellate cells. nih.gov

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assays: The TUNEL assay is designed to detect DNA fragmentation, a hallmark of late-stage apoptosis. It enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs. This method has confirmed that doxazosin induces DNA damage and cell death in HL-1 cardiomyocytes and has also been used to detect apoptosis in human hepatic stellate cells in both in vitro and in vivo models. nih.gov

Table 5: Methods for Detecting Doxazosin-Induced Apoptosis

| Method | Principle | Cell Types Investigated | Key Findings with Doxazosin |

|---|---|---|---|

| Hoechst Staining | Detects morphological changes in the nucleus (chromatin condensation, fragmentation) | Prostate epithelial cells, Cardiomyocytes, HEK-hERG cells | Increased number of apoptotic cells with characteristic nuclear changes |

| Flow Cytometry | Quantifies DNA content to identify cells with sub-diploid DNA (sub-G1 peak) | Cardiomyocytes, Hepatic stellate cells, HEK-hERG cells nih.gov | Time- and dose-dependent increase in the apoptotic cell population |

| TUNEL Assay | Detects DNA fragmentation by labeling free 3'-OH ends of DNA | Cardiomyocytes, Hepatic stellate cells, HEK-hERG cells nih.gov | Increased green nuclear fluorescence, indicating endonucleolytic DNA degradation |

Immunocytochemistry for Protein Expression (e.g., Caspase-3, GABARAP)

Immunocytochemistry is a valuable technique for visualizing the expression and localization of specific proteins within cells, providing insights into the molecular pathways affected by (S)-Doxazosin.

Caspase-3: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 is a key effector caspase that, when activated, cleaves numerous cellular proteins, leading to the morphological and biochemical changes associated with apoptosis. Western blot analysis, a related technique to immunocytochemistry that detects protein levels in cell lysates, has revealed the activation of caspase-3 (indicated by the presence of its cleaved form) in prostate cancer cells (PC-3) and benign prostate epithelial cells (BPH-1) following treatment with doxazosin. This demonstrates the involvement of the caspase cascade in doxazosin-induced apoptosis.

GABARAP: The GABA Type A Receptor-Associated Protein (GABARAP) is a member of the Atg8 family of ubiquitin-like proteins that are crucial for autophagy, the process of cellular self-digestion. Doxazosin has been shown to induce autophagy in certain cancer cells. While direct immunocytochemistry studies for GABARAP in response to doxazosin are not extensively reported, this technique would be a standard and informative method to investigate the process. By using antibodies specific to GABARAP, researchers could visualize its subcellular localization and potential recruitment to autophagosomes, providing spatial information on the autophagic machinery's response to doxazosin treatment.

Table 6: Immunodetection of Proteins in Doxazosin-Treated Cells

| Protein Target | Function | Detection Method | Cell Type | Relevance to Doxazosin's Mechanism |

|---|---|---|---|---|

| Caspase-3 (cleaved) | Executioner of apoptosis | Western Blot | PC-3, BPH-1 | Confirms activation of the apoptotic cascade |

| GABARAP | Involved in autophagosome formation | Immunocytochemistry (potential application) | Cancer cells | Could elucidate the role of doxazosin in modulating autophagy |

Gene Expression Analysis (e.g., qRT-PCR, Microarray)

Studies utilizing quantitative real-time polymerase chain reaction (qRT-PCR) and microarray analyses have revealed that doxazosin can modulate the expression of a wide array of genes involved in critical cellular processes such as apoptosis, cell proliferation, and fibrosis.

In vitro studies on human prostate cancer cells (PC-3) and benign prostatic hyperplasia cells (BPH-1) treated with doxazosin identified transient changes in the expression of several apoptosis-regulating genes. Notably, there was an upregulation of pro-apoptotic genes like Bax and Fas/CD95, and a downregulation of the anti-apoptotic gene Bcl-xL and TRAMP/Apo3. drugbank.com Furthermore, significant alterations were observed in the expression of genes encoding signaling components of the extracellular matrix, including integrins α2, αV, β1, and β8. drugbank.com

A broader microarray analysis of rat prostates following chronic doxazosin administration showed changes in the expression levels of 625 genes. nih.gov Of these, 39 were linked to cell death, necrosis, growth, proliferation, and G-protein signaling pathways. nih.gov Subsequent RT-PCR verification confirmed the upregulation of the anti-apoptotic mediator clusterin and the mitogen epiregulin. nih.gov

In the context of fibrosis, doxazosin treatment in rats led to a significant increase in the mRNA expression of COL1A1 (collagen type I alpha 1) after 7 days, which was then reduced after 30 days of treatment. Conversely, COL3A1 (collagen type III alpha 1) expression was reduced at both time points. nih.gov The expression of TGF-β1 (transforming growth factor-beta 1) mRNA was increased at both 7 and 30 days of treatment. nih.gov

In spontaneously hypertensive rats, doxazosin treatment was found to significantly lower the immunoreactivity of S100A6 protein in heart tissue, suggesting a role for α1-adrenoceptors in regulating S100A6 gene expression. nih.gov In ovarian cancer cell xenograft mouse models, doxazosin treatment led to an upregulation of p53 expression and a marked reduction in c-Myc expression. genesandcancer.com It also increased the expression of the pro-apoptotic gene Bax while decreasing the expression of anti-apoptotic and oncogenic genes such as Bcl-2, survivin, cyclooxygenase (COX-2), intercellular adhesion molecule 1 (ICAM-1), and X-linked inhibitor of apoptosis protein (XIAP). genesandcancer.com

A comprehensive gene set analysis identified 193 genes that were differentially expressed following doxazosin perturbation, including ALDH1L1 (aldehyde dehydrogenase 1 family, member L1). nih.gov

While these studies provide valuable insights into the effects of racemic doxazosin, specific gene expression profiles for the (S)-enantiomer are not well-documented.

Table 1: Summary of Gene Expression Changes Induced by Racemic Doxazosin

| Gene | Model System | Direction of Change | Method | Reference |

|---|---|---|---|---|

| Bax | Human prostate cancer cells (PC-3), BPH-1 cells | Upregulation | Microarray | drugbank.com |

| Fas/CD95 | Human prostate cancer cells (PC-3), BPH-1 cells | Upregulation | Microarray | drugbank.com |

| Bcl-xL | Human prostate cancer cells (PC-3), BPH-1 cells | Downregulation | Microarray | drugbank.com |

| TRAMP/Apo3 | Human prostate cancer cells (PC-3), BPH-1 cells | Downregulation | Microarray | drugbank.com |

| Integrin α2, αV, β1, β8 | Human prostate cancer cells (PC-3), BPH-1 cells | Significant Changes | Microarray | drugbank.com |

| Clusterin | Rat prostate | Upregulation | Microarray, RT-PCR | nih.gov |

| Epiregulin | Rat prostate | Upregulation | Microarray, RT-PCR | nih.gov |

| COL1A1 | Rat prostate | Increased (7 days), Reduced (30 days) | RT-PCR | nih.gov |

| COL3A1 | Rat prostate | Reduced (7 and 30 days) | RT-PCR | nih.gov |

| TGF-β1 | Rat prostate | Increased (7 and 30 days) | RT-PCR | nih.gov |

| p53 | Ovarian cancer cell xenograft mouse model | Upregulation | Western Blot | genesandcancer.com |

| c-Myc | Ovarian cancer cell xenograft mouse model | Downregulation | Western Blot | genesandcancer.com |

| Bax | Ovarian cancer cell xenograft mouse model | Upregulation | Western Blot | genesandcancer.com |

| Bcl-2 | Ovarian cancer cell xenograft mouse model | Downregulation | Western Blot | genesandcancer.com |

| Survivin | Ovarian cancer cell xenograft mouse model | Downregulation | Western Blot | genesandcancer.com |

| COX-2 | Ovarian cancer cell xenograft mouse model | Downregulation | Western Blot | genesandcancer.com |

| ICAM-1 | Ovarian cancer cell xenograft mouse model | Downregulation | Western Blot | genesandcancer.com |

| XIAP | Ovarian cancer cell xenograft mouse model | Downregulation | Western Blot | genesandcancer.com |

| ALDH1L1 | CMAP Signatures of Differentially Expressed Genes | Differentially Expressed | Microarray | nih.gov |

Western Blotting for Protein Modulation

Western blot analyses have corroborated many of the findings from gene expression studies, demonstrating that doxazosin can modulate the protein levels of key cellular regulators.

In human prostate cancer and BPH cells, doxazosin treatment led to the activation of caspase-8 and caspase-3, key executioner proteins in the apoptotic cascade. nih.gov This activation was observed within the first 6 to 12 hours of treatment. nih.gov Furthermore, doxazosin increased the recruitment of Fas-associated death domain (FADD) and procaspase-8 to the Fas receptor, indicating an activation of the death receptor-mediated apoptosis pathway. nih.gov

In a study on benign prostatic hyperplasia, doxazosin was shown to significantly reduce the protein expression of p22(phox), a subunit of NAD(P)H oxidase, and heme oxygenase-1 (HO-1), which is induced by oxidative stress. nih.gov Conversely, it increased the protein expression of TGF-β. nih.gov

Research in an ovarian cancer model showed that doxazosin treatment in vivo led to a remarkable increase in the protein expression of p53, while the expression of c-Myc was markedly reduced. genesandcancer.com Consistent with its pro-apoptotic effects, doxazosin increased the protein levels of Bax and decreased the levels of several anti-apoptotic and pro-survival proteins, including Bcl-2, survivin, COX-2, ICAM-1, and XIAP. genesandcancer.com The expression of cell death-related proteins such as caspase-3 and PARP was also notably increased in doxazosin-treated tumors. genesandcancer.com

In a study investigating the effects of doxazosin on testosterone-induced prostate growth, the drug was found to downregulate the expression of proteins involved in the epithelial-mesenchymal transition (EMT) and the TGF-β/Smad signaling pathway, such as TGF-β1, TGFBR2, p-Smad2/3, N-cadherin, vimentin, and fibronectin, while increasing the expression of E-cadherin. eurekaselect.com Doxazosin also decreased the protein expression of prostate-specific antigen (PSA) both in vivo and in vitro. eurekaselect.com

There is a lack of specific data from Western blotting studies that have exclusively examined the effects of the (S)-enantiomer of doxazosin.

Table 2: Protein Modulation by Racemic Doxazosin Detected by Western Blotting

| Protein | Model System | Direction of Change | Reference |

|---|---|---|---|

| Caspase-8 | Human prostate cancer cells (PC-3), BPH-1 cells | Activation | nih.gov |

| Caspase-3 | Human prostate cancer cells (PC-3), BPH-1 cells | Activation | nih.gov |

| p22(phox) | Benign prostatic hyperplasia tissue | Reduction | nih.gov |

| Heme Oxygenase-1 (HO-1) | Benign prostatic hyperplasia tissue | Reduction | nih.gov |

| TGF-β | Benign prostatic hyperplasia tissue | Increase | nih.gov |

| p53 | Ovarian cancer cell xenograft mouse model | Increase | genesandcancer.com |

| c-Myc | Ovarian cancer cell xenograft mouse model | Reduction | genesandcancer.com |

| Bax | Ovarian cancer cell xenograft mouse model | Increase | genesandcancer.com |

| Bcl-2 | Ovarian cancer cell xenograft mouse model | Reduction | genesandcancer.com |

| Survivin | Ovarian cancer cell xenograft mouse model | Reduction | genesandcancer.com |

| COX-2 | Ovarian cancer cell xenograft mouse model | Reduction | genesandcancer.com |

| ICAM-1 | Ovarian cancer cell xenograft mouse model | Reduction | genesandcancer.com |

| XIAP | Ovarian cancer cell xenograft mouse model | Reduction | genesandcancer.com |

| Caspase-3 | Ovarian cancer cell xenograft mouse model | Increase | genesandcancer.com |

| PARP | Ovarian cancer cell xenograft mouse model | Increase | genesandcancer.com |

| TGF-β1 | Testosterone-induced prostate growth model (mice, human prostate stroma cells) | Downregulation | eurekaselect.com |

| TGFBR2 | Testosterone-induced prostate growth model (mice, human prostate stroma cells) | Downregulation | eurekaselect.com |

| p-Smad2/3 | Testosterone-induced prostate growth model (mice, human prostate stroma cells) | Downregulation | eurekaselect.com |

| N-cadherin | Testosterone-induced prostate growth model (mice, human prostate stroma cells) | Downregulation | eurekaselect.com |

| Vimentin | Testosterone-induced prostate growth model (mice, human prostate stroma cells) | Downregulation | eurekaselect.com |

| Fibronectin | Testosterone-induced prostate growth model (mice, human prostate stroma cells) | Downregulation | eurekaselect.com |

| E-cadherin | Testosterone-induced prostate growth model (mice, human prostate stroma cells) | Upregulation | eurekaselect.com |

| PSA | Testosterone-induced prostate growth model (mice, human prostate stroma cells) | Reduction | eurekaselect.com |

Measurement of Enzyme Activities (e.g., Caspase-8, ALDH1)

The functional consequences of altered gene and protein expression are often reflected in changes in enzyme activity.

As mentioned previously, Western blot analysis revealed the activation of caspase-8 and caspase-3 in prostate cells treated with doxazosin, indicating an increase in their proteolytic activity which is central to the execution of apoptosis. nih.gov The pro-apoptotic effect of doxazosin was blocked by specific caspase-8 inhibitors, confirming the functional involvement of this enzyme. nih.gov

While a gene expression study noted that ALDH1L1 is affected by doxazosin, direct measurements of ALDH1 enzyme activity following treatment with (S)-doxazosin or racemic doxazosin are not extensively reported in the currently available literature. nih.gov

In anesthetized rats, both the (R)- and (S)-enantiomers of doxazosin were shown to decrease vesical micturition pressure, suggesting a similar inhibitory potency on the enzymes and signaling pathways that regulate bladder smooth muscle contraction. nih.gov

A study on the metabolism of doxazosin identified that four human cytochrome P450 (CYP) enzymes can catalyze the drug's metabolism, with CYP3A4 showing high specificity and selectivity for the metabolism of (-)-doxazosin, which corresponds to the (R)-enantiomer. nih.gov This suggests that the (S)-enantiomer is metabolized differently, which could lead to different pharmacokinetic and pharmacodynamic profiles.

Currently, there is a paucity of studies that have directly measured the enzymatic activities of caspase-8 or ALDH1 specifically in response to the (S)-enantiomer of doxazosin.

Metabolism and Enantioselective Pharmacokinetics of Doxazosin S in Preclinical Models

Metabolic Pathways and Metabolite Identification

The metabolism of doxazosin (B1670899) is extensive, with only a small fraction of the administered dose being excreted unchanged. nih.gov The liver is the primary site of metabolism, where the drug undergoes several biotransformation reactions. nih.gov

Primary Routes: O-demethylation of Quinazoline (B50416) Nucleus and Hydroxylation of Benzodioxan Moiety

The principal metabolic pathways for doxazosin involve two major types of reactions: O-demethylation of the quinazoline nucleus and hydroxylation of the benzodioxan moiety. drugbank.comnih.gov These processes lead to the formation of various metabolites. drugbank.comnih.gov In preclinical studies involving rats, a significant number of metabolites have been identified, highlighting the complexity of its metabolic profile. nih.gov

Identification of Doxazosin Metabolites in Animal Models

In rat models, comprehensive studies have successfully identified numerous doxazosin metabolites. nih.gov One study, for instance, identified 34 distinct metabolites in rats. nih.govfrontiersin.org The identification process often involves advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and characterize the metabolites from biological samples such as plasma. nih.gov These studies have revealed that the metabolic profiles of the (+) and (-) enantiomers of doxazosin can differ significantly. nih.govfrontiersin.org

Cytochrome P450 Enzyme Involvement

The metabolism of doxazosin is predominantly mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes crucial for the biotransformation of a vast array of drugs and other xenobiotics. youtube.comnih.gov

Role of CYP3A4 as Primary Metabolic Pathway

Among the various CYP isoforms, CYP3A4 plays a primary role in the metabolism of doxazosin. drugbank.comfrontiersin.org This is significant as CYP3A4 is one of the most abundant and important drug-metabolizing enzymes in the human liver, responsible for the metabolism of a large percentage of clinically used drugs. nih.govresearchgate.net Studies have shown that CYP3A4 is not only involved but can exhibit high specificity and selectivity in the metabolism of doxazosin enantiomers. For example, it has been observed to preferentially catalyze the formation of a specific metabolite (M22) from (-)-doxazosin. nih.govfrontiersin.org

Contributions of Other CYP Isoforms (e.g., CYP2D6, CYP2C9, CYP2C19)

While CYP3A4 is the primary enzyme, other CYP isoforms also contribute to the metabolism of doxazosin. These include CYP2D6, CYP2C9, and CYP2C19. drugbank.comyoutube.comfrontiersin.org The involvement of multiple enzymes suggests a degree of redundancy and complexity in its metabolic clearance. frontiersin.org The contribution of these isoforms can also be stereoselective. For instance, CYP2C19 has been shown to preferentially catalyze the formation of certain metabolites from (+)-doxazosin. frontiersin.org The genetic polymorphisms associated with these enzymes, such as those in CYP2D6 and CYP2C9, can lead to inter-individual variability in drug response. nih.govmdpi.com

Studies with Recombinant Human CYP Enzymes

To precisely delineate the role of individual CYP isoforms, in vitro studies utilizing recombinant human CYP enzymes are employed. nih.govsci-hub.ru These studies involve incubating doxazosin with specific, individually expressed CYP enzymes to determine which ones are capable of metabolizing the drug and to identify the resulting metabolites. frontiersin.orgsci-hub.ru Such experiments have confirmed the involvement of CYP3A4, CYP2C9, and CYP2C19 in doxazosin metabolism. nih.govfrontiersin.org These recombinant systems allow for a controlled environment to study the kinetics and selectivity of each enzyme without the confounding factors present in liver microsomes. sci-hub.ru

Enantioselective Metabolic Characteristics

The metabolism of doxazosin is complex and stereoselective, meaning the two enantiomers, (S)-doxazosin (often referred to as (+)-doxazosin) and (R)-doxazosin (often referred to as (–)-doxazosin), are processed differently by the body. This enantioselectivity has been observed in various preclinical models, including in vitro studies using liver microsomes and in vivo studies in rats.

Differences in Metabolic Profiles between (–)-Doxazosin and (+)-Doxazosin

Research has revealed significant differences in the metabolic fates of the two doxazosin enantiomers. In studies involving rats, a total of 34 metabolites of doxazosin have been identified. nih.govnih.gov When racemic doxazosin, a mixture of both enantiomers, is administered, the resulting metabolic profile more closely resembles that of (+)-doxazosin. nih.govnih.gov